molecular formula C9H14FNSn B11846401 5-Fluoro-3-methyl-2-(trimethylstannyl)pyridine

5-Fluoro-3-methyl-2-(trimethylstannyl)pyridine

Cat. No.: B11846401
M. Wt: 273.92 g/mol
InChI Key: GZHQIOMXFKHNTA-UHFFFAOYSA-N
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Description

5-Fluoro-3-methyl-2-(trimethylstannyl)pyridine is a fluorinated pyridine derivative that contains a trimethylstannyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-3-methyl-2-(trimethylstannyl)pyridine typically involves the introduction of the trimethylstannyl group to a fluorinated pyridine precursor. One common method is the reaction of 5-fluoro-3-methylpyridine with trimethyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation and moisture interference .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired product with high purity .

Mechanism of Action

The mechanism of action of 5-Fluoro-3-methyl-2-(trimethylstannyl)pyridine involves its ability to participate in various chemical reactions due to the presence of the fluorine and trimethylstannyl groups. These groups can influence the reactivity and stability of the compound, allowing it to interact with different molecular targets and pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H14FNSn

Molecular Weight

273.92 g/mol

IUPAC Name

(5-fluoro-3-methylpyridin-2-yl)-trimethylstannane

InChI

InChI=1S/C6H5FN.3CH3.Sn/c1-5-2-6(7)4-8-3-5;;;;/h2,4H,1H3;3*1H3;

InChI Key

GZHQIOMXFKHNTA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1[Sn](C)(C)C)F

Origin of Product

United States

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